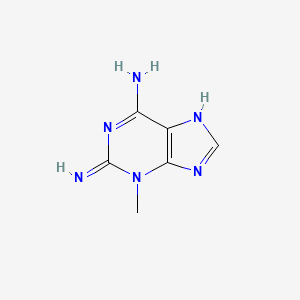

3-methyl-3H-purine-2,6-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

804426-08-2 |

|---|---|

Molecular Formula |

C6H8N6 |

Molecular Weight |

164.17 g/mol |

IUPAC Name |

2-imino-3-methyl-7H-purin-6-amine |

InChI |

InChI=1S/C6H8N6/c1-12-5-3(9-2-10-5)4(7)11-6(12)8/h2H,1H3,(H,9,10)(H3,7,8,11) |

InChI Key |

QPSZUZITXFUFGD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=NC1=N)N)NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 3h Purine 2,6 Diamine and Analogous Compounds

Foundational Strategies for Purine (B94841) Ring Construction

The de novo synthesis of the purine core can be achieved through various ring-closure reactions, most notably by building upon a pyrimidine (B1678525) or imidazole (B134444) foundation. thieme-connect.de

The formation of the purine heterocycle often involves the cyclization of appropriately substituted pyrimidines or imidazoles. thieme-connect.de A prevalent method, known as the Traube purine synthesis, involves constructing the imidazole ring onto a pre-formed pyrimidine ring. rsc.org This typically starts with a 4,5-diaminopyrimidine, which undergoes cyclization with a one-carbon synthon like formic acid, formamide, or diethoxymethyl acetate (B1210297) to form the final purine structure. rsc.org

For instance, in a synthesis analogous to that of 3-methylisoguanine, a key intermediate, 4,5,6-triamino-1-methylpyrimidin-2(1H)-one, is cyclized. rsc.org The use of a formic acid–formamide mixture or diethoxymethyl acetate successfully closes the imidazole ring, yielding the purine core. rsc.org This ring-closure step is the final, crucial stage in building the bicyclic system from a pyrimidine precursor.

Another approach involves the thermal cyclization of specifically designed pyrimidine derivatives. The thermolysis of certain (dialkylamino)-nitroso-pyrimidines can lead to the formation of the purine ring system in high yields through the generation of an intermediate azomethine ylide. researchgate.net

The most versatile and widely employed method for synthesizing purines is the Traube synthesis, which begins with a functionalized pyrimidine. thieme-connect.dersc.org The synthesis of 3-methylisoguanine, a compound structurally similar to 3-methyl-3H-purine-2,6-diamine, provides a clear illustration of this pathway and serves as a strong model for its synthesis. rsc.org

The process commences with a substituted pyrimidine, which already contains the nitrogen atom that will become N3 in the final purine. The key steps are as follows:

Methylation: 4,6-Diamino-2-hydroxypyrimidine is methylated to introduce the methyl group at the N1 position of the pyrimidine ring. This nitrogen becomes the N3 atom in the purine structure. rsc.org

Nitrosation: The N1-methylated pyrimidine is then treated with a nitrosating agent to introduce a nitroso group at the C5 position. rsc.org

Reduction: The nitroso group is subsequently reduced to an amino group, creating the critical 4,5,6-triaminopyrimidine intermediate. rsc.org

Cyclization: Finally, the 5-amino group and the adjacent 4-amino group are cyclized with a one-carbon source, such as a mixture of formic acid and formamide, to construct the imidazole portion of the purine ring, yielding the final product. rsc.org This final step yielded 3-methylisoguanine in 77% yield. rsc.org

This sequential approach allows for the regioselective introduction of the N3-methyl group before the purine's bicyclic structure is completed.

Table 1: Key Intermediates in the Synthesis of 3-Methylisoguanine via a Pyrimidine Precursor rsc.org

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | 4,6-Diamino-2-hydroxypyrimidine | Methylating Agent | 4,6-Diamino-1-methylpyrimidin-2(1H)-one |

| 2 | 4,6-Diamino-1-methylpyrimidin-2(1H)-one | Nitrosating Agent | 4,6-Diamino-1-methyl-5-nitrosopyrimidin-2(1H)-one |

| 3 | 4,6-Diamino-1-methyl-5-nitrosopyrimidin-2(1H)-one | Reducing Agent | 4,5,6-Triamino-1-methylpyrimidin-2(1H)-one |

Substituent Modification Protocols for 2,6-Diaminopurines

Once the 2,6-diaminopurine (B158960) core is formed, its substituents can be further modified. These modifications are crucial for creating a diverse library of analogous compounds.

A powerful strategy for derivatizing the purine scaffold involves nucleophilic aromatic substitution, typically starting from a halogenated purine. 2,6-Dichloropurine (B15474) is a common and versatile starting material for this purpose. nih.govkuleuven.be The chlorine atoms at the C2 and C6 positions can be sequentially displaced by various nucleophiles, most commonly amines.

The C6 position is generally more reactive towards nucleophilic substitution than the C2 position. kuleuven.be This differential reactivity allows for the selective introduction of a substituent at C6, followed by a second, often more forcing, reaction to modify the C2 position. For example, a series of 2,6-diaminopurine derivatives were synthesized by first reacting 2,6-dichloropurine with a substituted aniline (B41778) at the C6 position, followed by reaction with a different amine at the C2 position. nih.gov However, the introduction of an amine at the C2 position can be challenging, especially when an electron-donating amino group is already present at C6. kuleuven.be

A more recent strategy utilizes 2-fluoro-6-aminopurine derivatives. The highly electronegative fluorine atom at the C2 position deactivates the C6-amino group, obviating the need for a protecting group, while remaining susceptible to nucleophilic substitution by amines. nih.gov

Table 2: Examples of Nucleophilic Substitution on Halogenated Purines

| Starting Material | Position | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropurine | C6 | Substituted Aniline | Microwave Irradiation | N6-substituted-2-chloro-purine | nih.gov |

| N6-substituted-2-chloro-purine | C2 | Phenoxyethylamine | High Temperature | N2,N6-disubstituted-2,6-diaminopurine | nih.gov |

| 2,6-Dichloropurine (PMB-protected) | C6 | Acylated Aniline | K2CO3, DME, Reflux | N6-substituted-2-chloro-purine derivative | kuleuven.be |

Direct alkylation of the purine core's nitrogen atoms is another key method for derivatization. While the synthesis of this compound likely proceeds via methylation of a pyrimidine precursor, direct N-alkylation of the intact purine ring is a common strategy for creating other analogs. rsc.org

The methylation of 2,6-diaminopurine riboside has been achieved using iodomethane (B122720) in the presence of sodium hydride. nih.gov However, controlling the site of alkylation can be a significant challenge, as multiple nitrogen atoms in the purine ring are potential sites for reaction. For example, an attempt to methylate a protected 2,6-diaminopurine riboside using silver oxide and methyl iodide resulted predominantly in undesired N-alkylation. oup.com The regioselectivity of N-alkylation can be influenced by several factors, including the specific purine derivative, the alkylating agent, the base used, and the reaction conditions. scispace.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of purine derivatives. This technique often leads to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net

The application of microwave irradiation has been particularly effective in the nucleophilic substitution of chloropurines. A "green chemistry" protocol was developed for the amination of 6-chloropurine (B14466) derivatives with various amines in water, affording 6-substituted aminopurines in very good yields under microwave irradiation. researchgate.net Similarly, an efficient two-step microwave-assisted protocol was used to synthesize a series of 2,6-diaminopurine derivatives, starting from 2,6-dichloropurine. nih.gov In some cases, reactions that were challenging under conventional heating, such as the amination of a sterically hindered purine, were successfully carried out using microwave irradiation. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Benefit of Microwave | Reference |

|---|---|---|---|---|

| Amination of 6-chloropurine with aniline | 6h reflux, 78% yield | 10 min, 92% yield | Faster, higher yield | researchgate.net |

| C6 substitution on 2,6-dichloropurine | Not specified | Microwave-assisted step 1 | Fast and efficient protocol | nih.gov |

| C2 substitution on N6-substituted-2-chloropurine | 90 min at high temp | Microwave-assisted step 2 | Fast and efficient protocol | nih.gov |

Optimization and Challenges in Derivatization Reactions (e.g., Nucleophilicity Considerations)

The derivatization of the purine core, especially at the C2 and C6 positions, is a cornerstone of creating a diverse library of analogs. A common strategy involves the sequential nucleophilic aromatic substitution (SNAr) of dihalogenated purines, such as 2,6-dichloropurine. nih.gov The C6 position of the purine ring is significantly more reactive than the C2 position, allowing for a stepwise and regioselective introduction of substituents. mdpi.com This differential reactivity is routinely exploited to first introduce an amine at the C6 position, followed by substitution at the C2 position. nih.gov

However, this process is not without its challenges, primarily revolving around the nucleophilicity of the incoming amine. While reactive aliphatic amines readily displace the chlorine at the C6 position, less nucleophilic amines, such as substituted anilines, present a significant hurdle. nih.govmdpi.org Overcoming this requires optimization of reaction conditions. Researchers have successfully employed microwave-assisted protocols, which can accelerate reaction rates and improve yields, often in the presence of an acid catalyst like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govnih.gov For particularly unreactive nucleophiles, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an effective, albeit more complex, alternative. nih.govresearchgate.net

Another challenge lies in preventing undesired side reactions. For instance, in the synthesis of N6-substituted analogs from 2-amino-6-chloropurine (B14584) riboside, the use of ammonia (B1221849) in methanol (B129727) can lead to the formation of a 6-O-methyl derivative as a byproduct. Careful control of temperature and pressure is necessary to optimize the yield of the desired 2,6-diaminopurine product. Furthermore, the inherent nucleophilicity of the purine ring's nitrogen atoms can lead to mixtures of N7 and N9 alkylated isomers during derivatization, complicating purification and reducing the yield of the target regioisomer. researchgate.netacs.org

Strategies to circumvent these issues include the use of purine precursors with modified electronic properties. For example, the introduction of a 2-fluoro substituent deactivates the 6-amino group, obviating the need for a protecting group and allowing for a simple nucleophilic substitution of the fluorine with various amines. nih.govacs.orgacs.org

The following table summarizes various optimized conditions used to overcome challenges in the derivatization of purine analogs.

| Challenge | Precursor | Nucleophile | Optimized Condition/Method | Reference |

|---|---|---|---|---|

| Poor nucleophilicity | 2,6-Dichloropurine | Substituted anilines | Microwave irradiation (150–170 °C) with acid catalyst (TFA or HCl) in n-BuOH or dioxane. | nih.govnih.gov |

| Side-product formation (O-methylation) | 2-Amino-6-chloropurine riboside | Ammonia | Precise control of temperature and pressure in methanolic ammonia. | |

| Low reactivity at C2 | 2-Chloro-N6-substituted purine | Amines | Palladium-mediated C-N coupling (Buchwald-Hartwig). | nih.gov |

| Need for protecting groups | 2,6-Diaminopurine nucleosides | - | Use of 2-fluoro-6-aminopurine precursor; the 2-fluoro group allows for late-stage amination without protecting the 6-amino group. | nih.govacs.orgacs.org |

| Poor nucleophilicity | 6-Chloropurine | 4-Methoxyaniline | Attempted Buchwald-Hartwig amination was unsuccessful, indicating the difficulty of this transformation. | acs.org |

Identification and Utilization of Key Synthetic Intermediates and Precursors

The most prominent precursor for accessing 2,6-disubstituted purines is 2,6-dichloropurine . nih.gov Its two chlorine atoms can be sequentially and selectively replaced by various nucleophiles, making it a highly valuable starting material for creating large libraries of compounds. nih.gov Similarly, 2-amino-6-chloropurine and its riboside derivatives are key intermediates, allowing for the specific synthesis of 2,6-diaminopurine compounds through displacement of the C6-chloro group. rsc.org

For syntheses that construct the purine ring system, substituted pyrimidines are the essential building blocks. The classical Traube synthesis, for instance, utilizes pyrimidine-4,5-diamines which are cyclized with reagents like formic acid or orthoesters to form the imidazole ring portion of the purine. rsc.org More specifically, 2-chloropyrimidine-4,5-diamine can be used to generate 2-chloro-purine derivatives. rsc.org

Another class of precursors involves imidazole derivatives. Commercially available 4-nitroimidazole can be functionalized at the C5 position, followed by reduction of the nitro group and subsequent cyclization to form the pyrimidine ring of the purine system. mdpi.comresearchgate.net This route offers an alternative pathway, particularly for N7-substituted purines. mdpi.comresearchgate.net

The table below highlights some of the key synthetic intermediates and the types of purine structures they are used to generate.

| Key Intermediate/Precursor | Synthetic Route Type | Resulting Purine Structure | Reference |

|---|---|---|---|

| 2,6-Dichloropurine | Convergent (Substitution) | N2,N6-disubstituted-2,6-diaminopurines | nih.govnih.gov |

| 2-Amino-6-chloropurine | Convergent (Substitution) | N6-substituted-2,6-diaminopurines | rsc.org |

| Pyrimidine-4,5-diamine | Linear (De Novo Synthesis) | Unsubstituted or 8-substituted purines | rsc.org |

| 4-Nitroimidazole | Linear (De Novo Synthesis) | N7-substituted purines | mdpi.comresearchgate.net |

| 2-Fluoro-6-aminopurine nucleosides | Convergent (Post-synthetic Modification) | 2,6-Diaminopurine nucleosides and conjugates | nih.govacs.org |

| Diaminomaleonitrile | Linear (De Novo Synthesis) | Various substituted purines (e.g., 2,9-diaryl-8-oxo-7H-purine-6-carboxamide) | rsc.org |

While the synthesis of the core 2,6-diaminopurine structure is well-documented, the specific synthesis of This compound involves an additional challenge: the regioselective methylation at the N3 position. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N3 position being less favored. researchgate.netacs.org Achieving selective N3-alkylation would likely require a specialized strategy, possibly involving protecting groups or a de novo synthesis from a pre-methylated precursor, representing an area for further synthetic exploration.

Advanced Structural and Computational Investigations of 3 Methyl 3h Purine 2,6 Diamine

Theoretical Analysis of Tautomerism and Conformational Landscape

Prototropic tautomerism, the migration of a proton between different positions on a heterocyclic ring, is a key characteristic of purines that significantly influences their chemical reactivity and biological function. nih.gov For purine (B94841) itself, the N(7)H and N(9)H forms are the most studied, with their relative stability being highly dependent on the surrounding environment. nih.govacs.org In the gas phase and non-polar solvents, the N(9)H tautomer is generally favored, while in aqueous solutions, an equilibrium of both N(7)H and N(9)H tautomers often exists. nih.govacs.orgmdpi.com

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and relative energies of molecular systems, making it ideal for studying tautomeric equilibria. researchgate.netnih.gov Theoretical investigations on substituted 2,6-diaminopurines have utilized DFT calculations to evaluate the stability of different prototropic tautomers and their conformers. nih.gov

For instance, a detailed DFT study was conducted on a related molecule, N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine, to investigate its most stable tautomeric forms. nih.govmdpi.com The calculations, performed at the B3LYP/6-31G(d,p) level of theory, analyzed the relative energies of the HN(9) and HN(7) tautomers in the gas phase. nih.gov The results consistently showed that the HN(9) tautomer is the more stable form. nih.govmdpi.com The most stable conformer identified was one where the substituent groups at the N(2) and N(6) positions were in an anti-position relative to each other. nih.gov These findings are crucial as they suggest a general preference for the N(9)H tautomeric form in related 2,6-diaminopurine (B158960) scaffolds in the absence of strong intermolecular interactions. researchgate.net

The surrounding solvent environment can dramatically alter the conformational and tautomeric preferences of purine derivatives. mdpi.com This is due to the differing dipole moments of the tautomers and their capacity to form hydrogen bonds with solvent molecules. acs.org The Polarized Continuum Model (PCM) is a computational approach frequently used with DFT to simulate the effects of a solvent. nih.gov

In the computational study of N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine, the influence of both a non-polar solvent (chloroform) and a polar solvent (water) was investigated using the PCM model. researchgate.netnih.gov In both chloroform (B151607) and water, the HN(9) tautomer remained more stable than the HN(7) form. researchgate.netnih.govgrafiati.com However, the relative stability and the preferred conformations changed depending on the solvent. researchgate.netnih.gov For example, while the anti-conformer of the HN(9) tautomer was most stable in the gas phase, the most stable conformations in solution varied, highlighting the significant role of the solvent in dictating the structural landscape of the molecule. nih.gov

| Tautomer | Conformation | Solvent | Relative Energy (kcal/mol) |

|---|---|---|---|

| HN(9) | anti | Gas Phase | 0.00 |

| HN(9) | syn | Gas Phase | +0.86 |

| HN(7) | syn | Gas Phase | +3.32 |

| HN(7) | anti | Gas Phase | +1.28 |

| HN(9) | syn | Chloroform | 0.00 |

| HN(9) | anti | Chloroform | +0.02 |

| HN(7) | syn | Water | 0.00 |

| HN(7) | anti | Water | +0.27 |

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling, particularly docking simulations, is an indispensable tool in modern drug design for predicting how a ligand might bind to a protein's active site. mdpi.comnih.gov These in silico techniques allow for the rapid screening of compounds and provide insights into the molecular basis of their biological activity. nih.gov

Docking studies on various substituted purine derivatives have been instrumental in identifying key interactions that contribute to high binding affinity. nih.gov For example, in a study of purine derivatives as histamine (B1213489) H₃ receptor (H₃R) ligands, docking simulations revealed the importance of the purine core in forming critical hydrogen bonds. nih.gov Specifically, the N-7 nitrogen of the purine ring was identified as a key hydrogen bond acceptor, interacting with the amino acid residue Tyr374 in the H₃R binding site. nih.gov

Similarly, docking calculations were used to guide the design of 2,6-diamino-substituted purines as potential kinase inhibitors, targeting proteins like Aurora-B kinase and Mps1. nih.govmdpi.com These simulations assess both the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. nih.gov

Predictive modeling extends beyond simple docking to understand the structural requirements for potent and selective inhibition. For 2,6,9-trisubstituted purine derivatives designed as kinase inhibitors, molecular docking studies helped to elucidate the binding modes responsible for their activity against targets like Bcr-Abl, BTK, and FLT3-ITD. nih.govmdpi.com These models suggested that specific substitutions on the purine ring are crucial for achieving high potency and selectivity. nih.gov The N-7 atom of the purine and moieties linked to other positions were identified as essential for activity, demonstrating the predictive power of these computational methods in guiding synthetic efforts. nih.gov

| Purine Derivative Class | Protein Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| 6,9-Disubstituted Purines | Histamine H₃ Receptor (H₃R) | Hydrogen bond between purine N-7 and Tyr374. | nih.gov |

| 2,6-Diamino Purines | Aurora-B Kinase, Mps1 | Docking calculations based on binding energy and specific molecular interactions. | nih.govmdpi.com |

| 2,6,9-Trisubstituted Purines | Bcr-Abl, BTK, FLT3-ITD | Importance of the N-7 atom and specific substitutions at C-2 and C-6 for binding. | nih.govmdpi.com |

| 2,6-Disubstituted 7H-Purines | DprE1 (M. tuberculosis) | Molecular dynamics simulations revealed key features for drug-target interaction. | cuni.cz |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Chemoinformatics applies computational methods to analyze chemical information, with Quantitative Structure-Activity Relationship (QSAR) models being a cornerstone of this field. QSAR attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical models. mdpi.com

2D-QSAR and 3D-QSAR studies have been successfully applied to various heterocyclic scaffolds, including purine analogues. nih.govmdpi.com These models can identify the physicochemical properties and structural features that are critical for a molecule's activity. For a series of 2,6,9-trisubstituted purines, a 3D-QSAR analysis was performed to understand their inhibitory activity against several kinases. nih.gov The study concluded that two structural fragments were particularly important for potent and selective inhibition: the nature of the substitution at the 6-phenylamino ring and the size and length of the alkyl group at the N-9 position. nih.gov Such models provide a quantitative framework for predicting the activity of novel compounds and for prioritizing synthetic targets, thereby accelerating the drug discovery process. rsc.org

Development and Application of 2D and 3D QSAR Models for Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.commdpi.com These models are instrumental in predicting the activity of unsynthesized molecules, thereby streamlining the drug discovery process. mdpi.com For purine derivatives, both 2D and 3D QSAR models have been successfully developed to understand their interactions with various biological targets. tandfonline.commdpi.com

2D QSAR Models

Two-dimensional QSAR models utilize descriptors derived from the 2D representation of molecules, such as physicochemical properties and topological indices, to predict biological activity. tandfonline.comnih.gov A notable application involves a series of substituted purine analogues as inhibitors of c-Src tyrosine kinase, a protein implicated in the progression of several human cancers. tandfonline.com

In one such study, researchers used the partial least squares (PLS) regression method to build QSAR models. researchgate.net The dataset of 34 purine derivatives was divided into a training set to build the model and a test set to validate its predictive power. researchgate.net The best 2D QSAR model demonstrated a strong correlation between the descriptors and the inhibitory activity (pIC50). tandfonline.comresearchgate.net The model highlighted the importance of specific descriptors:

SsCH3E-index (Sum of E-state values for -CH3 groups): A positive coefficient for this descriptor indicated that the presence of methyl groups in specific positions enhances biological activity. tandfonline.com

H-Donor Count: This descriptor also had a positive correlation, suggesting that hydrogen bond-donating capabilities are favorable for activity. tandfonline.com

SsOHcount (Sum of E-state values for -OH groups): A negative correlation was observed, implying that hydroxyl groups may be detrimental to the inhibitory action in this series. tandfonline.com

The statistical quality of the developed 2D QSAR model was robust, confirming its predictive ability. tandfonline.com

Interactive Data Table: Statistical Validation of a 2D QSAR Model for Purine Derivatives as c-Src Kinase Inhibitors tandfonline.comresearchgate.net

| Statistical Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.8319 | Represents the fraction of variance in the observed activity that is explained by the model. |

| q² (Cross-validated r²) | 0.7550 | Measures the internal predictive ability of the model, obtained through cross-validation. |

| pred_r² (External Test Set r²) | 0.7983 | Indicates the model's ability to predict the activity of an external set of compounds. |

| F-test | 32.799 | Assesses the statistical significance of the regression model. |

3D QSAR Models

Three-dimensional QSAR models consider the 3D structure of molecules, providing insights into the spatial requirements for ligand-receptor interactions. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. mdpi.commdpi.com These methods generate 3D contour maps that visualize regions where modifications to the molecular structure would likely enhance or decrease activity. mdpi.com

A comprehensive 3D-QSAR study was conducted on a series of 35 purine derivatives acting as inhibitors for cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. mdpi.com The resulting CoMFA and CoMSIA models were highly predictive. mdpi.com

CoMFA: This method calculates steric and electrostatic fields around the molecules. The contour maps generated from the CoMFA model indicated that bulky, electropositive substituents at certain positions of the purine ring were favorable for activity, while electronegative groups were preferred elsewhere. mdpi.com

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, and hydrogen bond donor/acceptor fields. The CoMSIA model for the CDK2 inhibitors revealed that hydrophobic interactions and the presence of hydrogen bond donors were crucial for high inhibitory potency. mdpi.com

The statistical validation of these models demonstrated their robustness and high predictive power, making them reliable tools for designing new compounds. mdpi.com

Interactive Data Table: Predictive Statistics for 3D QSAR Models of Purine-Based CDK2 Inhibitors mdpi.com

| Model | q² (Cross-validated r²) | r²_pred (External Prediction) | Components |

| CoMFA | 0.743 | 0.991 | 5 |

| CoMSIA | 0.808 | 0.990 | 6 |

| Topomer CoMFA | 0.779 | 0.962 | 6 |

Computational Approaches in Rational Compound Design

Rational compound design leverages computational techniques to create novel molecules with desired biological activities, moving beyond traditional trial-and-error synthesis. researchgate.netdigitellinc.com For purine derivatives, approaches like QSAR-guided design, molecular docking, and molecular dynamics simulations are pivotal. mdpi.comnih.gov

QSAR-Guided Design

The insights from 2D and 3D QSAR models are directly applied in the design of new compounds. The contour maps from 3D-QSAR, for instance, serve as a guide for structural modifications. mdpi.com In the study of CDK2 inhibitors, researchers used the CoMFA and CoMSIA models to design a new set of purine derivatives. mdpi.com By adding or modifying substituents in the favorable regions indicated by the contour maps, they designed 31 new compounds with predicted pIC50 values greater than 8, comparable to the most potent compound in the original dataset. mdpi.com Similarly, 3D-QSAR studies on 2,6,9-trisubstituted purines revealed that steric properties contributed more significantly to cytotoxicity than electronic properties, guiding the design of new anticancer agents. nih.gov

Molecular Docking and Dynamics

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net This technique helps to elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com For the purine-based CDK2 inhibitors, docking studies identified crucial hydrogen bond interactions with amino acid residues like Asp86, Glu81, Leu83, and Lys33 in the kinase's active site. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the ligand-receptor complex. mdpi.com This provides a more dynamic and realistic view of the binding event, helping to verify the viability of a computationally designed drug candidate before its synthesis. mdpi.com

Other Computational Methods

First-principles electronic structure calculations, such as Density Functional Theory (DFT), are also employed to investigate the fundamental properties of purine derivatives. wiley.com These methods have been used to determine the most stable tautomeric forms of 6-oxy purine derivatives, which is critical for understanding their binding modes. nih.gov Furthermore, computational design has been used to create novel thieno-expanded purine analogs, with DFT calculations predicting their structural, electronic, and photophysical properties for potential applications in nanotechnology. wiley.com These computational tools, often used in combination, form a powerful strategy for the rational design and optimization of purine-based compounds for a wide range of therapeutic targets. mdpi.commdpi.com

Mechanistic Biochemical and Cellular Research on 3 Methyl 3h Purine 2,6 Diamine Derivatives

Modulation of Kinase Activities by 2,6-Diaminopurines

2,6-diaminopurine (B158960) derivatives have been extensively studied as inhibitors of various protein kinases. Their core structure serves as a versatile scaffold that can be chemically modified to achieve affinity and selectivity for the ATP-binding sites of different kinases. This has led to the development of potent inhibitors for several kinase families critical to cell cycle control and cancer progression.

The Aurora kinase family, comprising Aurora A, B, and C, are essential serine/threonine kinases that regulate mitosis. frontiersin.org Their overexpression is common in many human cancers, making them attractive targets for anticancer drugs. frontiersin.org Certain 2,6-diamino-substituted purines, such as the well-studied compound Reversine (B1683945), are potent inhibitors of Aurora kinases. nih.govdntb.gov.uaresearchgate.net These derivatives function by competing with ATP for the kinase's catalytic domain.

The inhibition of different Aurora kinases leads to distinct cellular outcomes:

Aurora A Inhibition: Selective inhibition of Aurora A disrupts its functions in centrosome maturation and spindle assembly. frontiersin.org This leads to defects in the formation of the mitotic spindle, often resulting in monopolar spindles, which activates the spindle assembly checkpoint, causing a temporary cell cycle arrest in the G2/M phase. frontiersin.orgcancerdiagnosisprognosis.org

Aurora B Inhibition: As a component of the chromosomal passenger complex (CPC), Aurora B is crucial for correcting improper kinetochore-microtubule attachments and for overseeing cytokinesis. frontiersin.org Inhibition of Aurora B overrides the mitotic spindle checkpoint, leading to a failure of cytokinesis and chromosome segregation errors. frontiersin.orguminho.pt This results in phenomena such as endoreduplication (DNA replication without cell division) and the formation of polyploid cells. frontiersin.orguminho.pt

Monopolar spindle 1 (Mps1) is another key kinase in mitotic regulation that is targeted by 2,6-diaminopurine derivatives. researchgate.net Mps1 plays a critical role in the spindle assembly checkpoint and in the recruitment of Aurora B to the centromeres in early mitosis. embopress.org Mps1 activity enhances the phosphorylation of histone H2A, which is crucial for recruiting the CPC to the centromere. embopress.org Therefore, inhibition of Mps1 can disrupt proper Aurora B localization and function, contributing to defects in chromosome biorientation. embopress.org Docking studies have been used to design reversine-related molecules that target both Aurora-B kinase and Mps1. nih.govresearchgate.net

Beyond the mitotic kinases, research has focused on developing 2,6,9-trisubstituted purine (B94841) derivatives to inhibit oncogenic tyrosine kinases that drive the proliferation and survival of cancer cells, particularly in leukemias. nih.govmdpi.comnih.gov

Bcr-Abl: This fusion protein is the hallmark of chronic myeloid leukemia (CML). Purine derivatives have been developed as effective Bcr-Abl inhibitors. For instance, compound 4f was identified as a highly selective inhibitor with an IC₅₀ of 70 nM. nih.govmdpi.com

Bruton's Tyrosine Kinase (BTK): A crucial mediator of B-cell receptor signaling, BTK is a target in B-cell malignancies. mdpi.com Compound 5j showed potent inhibitory activity against BTK with an IC₅₀ of 0.41 μM. nih.govmdpi.com

FMS-like Tyrosine Kinase 3-Internal Tandem Duplication (FLT3-ITD): This mutation is one of the most common in acute myeloid leukemia (AML) and leads to constitutive kinase activation. plos.org Compound 5b was found to be a selective inhibitor of FLT3-ITD with an IC₅₀ of 0.38 μM. nih.govmdpi.com

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt pathway is a central signaling node downstream of many receptor tyrosine kinases, including FLT3-ITD and Bcr-Abl. plos.orgmuni.cz Inhibition of these upstream kinases by purine derivatives consequently suppresses PI3K/Akt signaling. plos.org

The design of these inhibitors often involves modifying substituents at the C2, C6, and N9 positions of the purine ring to optimize binding affinity and selectivity within the kinase ATP-binding pocket. imtm.cz

| Compound | Target Kinase | IC₅₀ | Reference |

|---|---|---|---|

| 4f | Bcr-Abl | 70 nM | nih.govmdpi.com |

| 5j | BTK | 0.41 μM | nih.govmdpi.com |

| 5b | FLT3-ITD | 0.38 μM | nih.govmdpi.com |

| V | Bcr-Abl | 40 nM | mdpi.com |

| V | BTK | 0.58 μM | mdpi.com |

The inhibition of upstream oncogenic kinases like Bcr-Abl, BTK, and FLT3-ITD by 2,6-diaminopurine derivatives leads to the shutdown of multiple downstream signaling pathways essential for cancer cell survival and proliferation. nih.govmdpi.com

FLT3 mutations, for example, constitutively activate the PI3K/Akt, RAS/MEK/MAPK, and STAT5 pathways. wjgnet.com Similarly, BTK activation triggers PI3K/Akt/mTOR and NF-κB signaling. mdpi.com Selected purine inhibitors have been shown to decrease the phosphorylation of key downstream effector proteins. mdpi.com For instance, studies have demonstrated that specific purine derivatives can inhibit the downstream signaling of Bcr-Abl and BTK in leukemia cell models. mdpi.comnih.gov

Furthermore, inhibiting the PI3K/Akt pathway has been shown to downregulate the activation of Chk1, a critical DNA damage checkpoint kinase. plos.org This disruption prevents the cell from properly arresting in the G2/M phase to repair DNA damage, thereby enhancing the efficacy of DNA-damaging chemotherapeutic agents and promoting apoptosis. plos.org

Studies on Cell Cycle Regulation and Cellular Proliferation (In Vitro Models)

The modulation of key mitotic kinases and oncogenic signaling pathways by 2,6-diaminopurine derivatives has profound consequences on cell cycle progression and cellular proliferation, which have been extensively characterized in various in vitro cancer cell models.

A hallmark of many 2,6-diaminopurine derivatives that inhibit Aurora kinases is the induction of cell cycle arrest, most commonly in the G2/M phase. nih.govresearchgate.netnih.gov This effect is a direct consequence of disrupting mitotic processes. Inhibition of Aurora A, for instance, leads to defects in spindle formation that trigger the spindle assembly checkpoint, halting cells in mitosis. frontiersin.orgcancerdiagnosisprognosis.org

Studies on breast and colorectal cancer cell lines using Reversine and related 2,6-diamino-substituted purines demonstrated a potent G2/M arrest. nih.govresearchgate.netgrafiati.com Interestingly, some structurally simplified derivatives of Reversine were found to be effective at causing G2/M arrest primarily in cancer cells where the tumor suppressor p53 was deleted or down-regulated, suggesting a potential for selective targeting of p53-defective cancers. nih.govresearchgate.netgrafiati.com

Inhibition of Aurora B kinase by 2,6-diaminopurine derivatives is strongly associated with the induction of polyploidy and endoreduplication. frontiersin.orgnih.govresearchgate.net Polyploidy refers to the state of a cell containing more than two complete sets of chromosomes, while endoreduplication is the process of repeated DNA replication without an intervening mitosis, which leads to polyploidy. nih.govhubrecht.eu

This phenotype arises because Aurora B inhibition disrupts the final stage of cell division, cytokinesis. frontiersin.orguminho.pt The cell fails to divide into two daughter cells after chromosome replication, resulting in a single, larger cell with double the DNA content. frontiersin.org If the cell re-enters the cell cycle, it can lead to further rounds of DNA replication, a process known as endoreduplication, resulting in highly polyploid cells. uminho.pt This outcome has been consistently observed in various cancer cell lines treated with Aurora B-inhibiting 2,6-diaminopurine derivatives like Reversine. nih.govresearchgate.netgrafiati.com While this can be a mechanism of cell death, it also highlights the critical role of these kinases in maintaining genomic stability. uminho.pt

Selective Cellular Effects in p53-Deficient Systems

The tumor suppressor protein p53 plays a critical role in orchestrating cellular responses to DNA damage, often leading to cell cycle arrest or apoptosis. A significant portion of human cancers harbor mutations or deletions in the p53 gene, making it a key target for therapeutic strategies. Research into 2,6-diamino-substituted purine derivatives, structurally related to 3-methyl-3H-purine-2,6-diamine, has revealed a selective efficacy in cancer cells with compromised p53 function. researchgate.netgrafiati.comnih.gov

Studies on reversine, a 2,6-diamino-substituted purine, and its structurally simplified analogs have demonstrated that these molecules can induce G2/M phase cell cycle arrest and polyploidy. researchgate.netgrafiati.comnih.gov Notably, while reversine affects all tested cell lines, its analogs were found to be particularly effective in cells where p53 was deleted or down-regulated. researchgate.netgrafiati.comnih.gov This suggests a potential selective advantage for these molecules in targeting p53-defective cancer cells. researchgate.netgrafiati.comnih.gov The loss of p53, and consequently its transcriptional target p21 which helps prevent endoreduplication, appears to render cells more sensitive to these purine derivatives. nih.gov This increased sensitivity in p53-deficient cells highlights a promising avenue for developing targeted cancer therapies. nih.gov The dependence of many tumor cells on alternative checkpoint pathways, such as those involving the Chk1 kinase, when p53 is absent, further supports the strategy of targeting these cells with specific inhibitors. nih.gov

Evaluation of In Vitro Antiproliferative Activity in Cancer Cell Lines

The antiproliferative potential of purine derivatives has been extensively evaluated across a variety of human cancer cell lines. These studies are crucial for identifying lead compounds and understanding their spectrum of activity. Research on 2,6,9-trisubstituted purine derivatives has shown significant cytotoxic effects against multiple cancer cell lines, including leukemia (K-562, HL-60), non-small cell lung cancer (U-1810), colon cancer (HCT-116), and breast cancer (MCF-7). imtm.cz

In one study, a series of 2,6,9-trisubstituted purines were synthesized and tested. imtm.cz Several compounds exhibited high potency and, importantly, greater selectivity toward cancer cells over non-neoplastic cells when compared to the standard chemotherapeutic drug, cisplatin (B142131). imtm.cz For instance, specific derivatives showed selectivity indices up to 250 times higher than cisplatin against the MRC-5 non-neoplastic cell line. imtm.cz Another study focusing on hybrid purine-quinoline molecules found that their synthesized compounds displayed considerable cytotoxicity across sixty cancer cell lines, with some showing potent activity in leukemia, melanoma, renal, and breast cancer panels. researchgate.net

The antiproliferative activity is often quantified by the IC50 or GI50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. The data below, compiled from various studies, illustrates the activity of different purine derivatives against several cancer cell lines.

| Compound Type | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Purine-based Derivatives | Various | GI50 | 0.038 - 0.046 | nih.gov |

| Thiazepino-purines | HepG2, MCF-7, PC-3 | IC50 | 5.52 - 17.09 | rsc.org |

| 2,6,9-Trisubstituted Purines | K562, MCF-7 | IC50 | >25 | imtm.cz |

| Hydroxamic Acid Purines | HCT116 | IC50 | 0.13 - 62.16 | jst.go.jp |

| Hydroxamic Acid Purines | K562 | IC50 | 1.30 - 40.69 | jst.go.jp |

| Hybrid Purine-Quinoline | HOP-92 (NSCLC) | GI50 | 7.57 | researchgate.net |

This table is for illustrative purposes and represents data from multiple, distinct purine derivative families.

These results underscore the potential of the purine scaffold as a basis for the development of novel anticancer agents with significant and selective antiproliferative effects. rsc.orgmdpi.com

Inhibition of DNA Topoisomerase II Activity by Purine Derivatives

DNA topoisomerase II is a vital enzyme that manages the topology of DNA, a process essential for DNA replication, transcription, and chromosome segregation. aacrjournals.orgnih.gov This makes it a well-established target for anticancer drugs. google.com Purine derivatives have emerged as a novel structural class of compounds that can inhibit the catalytic activity of topoisomerase II. aacrjournals.orgnih.gov These inhibitors are distinct from "topoisomerase poisons" like etoposide, which stabilize the enzyme-DNA cleavage complex and lead to DNA strand breaks. nih.govnih.gov Instead, catalytic inhibitors interfere with the enzyme's function without inducing this DNA damage, potentially offering a safer therapeutic profile. researchgate.net

Molecular Mechanisms of Catalytic Interference with DNA Topology

The catalytic cycle of topoisomerase II is a complex, ATP-dependent process. nih.gov Catalytic inhibitors derived from the purine scaffold have been shown to interfere with this cycle through several mechanisms. One primary mechanism is the inhibition of the enzyme's ATPase activity. aacrjournals.orgnih.gov

Research has identified substituted purine analogues that act as ATP-competitive inhibitors, binding to the ATPase domain of topoisomerase II. aacrjournals.orgresearchgate.netresearchgate.net By screening compound libraries, a S6-substituted thioguanine analogue, NSC35866, was identified as a catalytic inhibitor that blocks both the DNA strand passage reaction and the ATPase reaction of human topoisomerase IIα. aacrjournals.orgnih.gov The inhibition primarily affects the DNA-stimulated ATPase activity, suggesting the compound targets the enzyme mainly when it is bound to DNA. aacrjournals.org Unlike some thiopurines that inhibit the enzyme by modifying cysteine residues, certain purine derivatives can inhibit ATPase activity even in the presence of reducing agents, indicating a different, non-covalent mechanism of action. aacrjournals.orgnih.gov These inhibitors prevent the enzyme from completing its catalytic cycle, thereby blocking its ability to alter DNA topology without creating the toxic double-strand breaks associated with topoisomerase poisons. researchgate.netnih.gov

Implications for DNA Replication and Transcription Dynamics

The proper management of DNA supercoiling and tangling by topoisomerase II is crucial for the progression of replication forks and transcription machinery along the DNA template. nih.govgoogle.com By inhibiting the catalytic activity of topoisomerase II, purine derivatives can have profound effects on these fundamental cellular processes. mdpi.com

Inhibition of topoisomerase II prevents the resolution of topological problems that arise during DNA replication and transcription. nih.gov For instance, the unwinding of the DNA helix during replication and transcription creates positive supercoils ahead of the machinery and precatenanes behind it; topoisomerase II is required to resolve these issues. google.com Without a fully functional topoisomerase II, the progression of DNA and RNA polymerases can be impeded, leading to stalled replication forks and truncated transcripts. mdpi.compnas.org This disruption of nucleic acid synthesis can halt cell proliferation and ultimately trigger cell cycle arrest or apoptosis, which is the basis of their anticancer effects. mdpi.com The formation of unusually stable RNA/DNA hybrids in G-rich sequences can also block transcription, a problem that would be exacerbated by the inability of topoisomerase II to resolve the resulting topological stress. pnas.org

Effects on Cellular Differentiation Processes

Beyond their antiproliferative effects, certain purine derivatives have been found to influence cellular differentiation, the process by which a less specialized cell becomes a more specialized one. This has opened up new avenues of research in regenerative medicine and developmental biology.

Chemical Induction of De-differentiation in Specific Cell Lineages

A remarkable finding in cellular reprogramming is the ability of a 2,6-diamino-substituted purine known as reversine to induce de-differentiation. dntb.gov.uaarkat-usa.orgresearchgate.net Reversine has been shown to cause lineage-committed cells, such as C2C12 skeletal myoblasts, to revert to a more primitive, multipotent progenitor-like state. arkat-usa.orgresearchgate.netwikipedia.org These de-differentiated cells regain the ability to proliferate and can then be guided to re-differentiate into entirely different cell types, such as osteoblasts (bone cells) and adipocytes (fat cells). arkat-usa.orgwikipedia.org

This effect is attributed to reversine's role as an inhibitor of several kinases that are crucial for cell cycle regulation. dntb.gov.uaresearchgate.net The ability to chemically induce de-differentiation with a small molecule like a purine derivative is of significant interest as it offers a potential alternative to genetic reprogramming methods, which can carry risks such as oncogene integration. arkat-usa.org Other purine analogues, such as 6-thioguanine (B1684491) and hypoxanthine, have also been shown to be potent inducers of differentiation in other contexts, for example, in promoting erythroid differentiation in leukemia cells, suggesting a broader role for the purine scaffold in modulating cell fate. nih.gov

Exploration in Induced Pluripotent Stem Cell (iPSC) Reprogramming Studies

The reprogramming of somatic cells into iPSCs represents a significant advancement in regenerative medicine, though the process can be slow and inefficient. ijbs.com Small molecules that can influence cell fate and differentiation are of great interest to improve this technology. While there is no direct evidence of this compound in iPSC reprogramming, studies on its analog, reversine, a 2,6-diamino-substituted purine, have shown promise in inducing dedifferentiation, a key step in reprogramming.

Reversine has been demonstrated to enhance the plasticity of lineage-committed cells, such as murine myoblasts and human fibroblasts, causing them to revert to a more multipotent progenitor state. ijbs.com This process is associated with an increase in the expression of the pluripotency marker Oct4. ijbs.com Although the effect is transient, with Oct4 expression diminishing after the removal of reversine, the treated cells exhibit an increased capacity to differentiate into various lineages, including osteoblasts, adipocytes, and muscle cells. ijbs.com This suggests that 2,6-diaminopurine derivatives can modulate cellular plasticity, a crucial aspect of iPSC generation. The mechanism is thought to involve the alteration of the cell cycle and changes in histone acetylation status. oup.com

The ability of such purine derivatives to facilitate a mesenchymal-to-epithelial transition, an early and critical stage in the reprogramming of fibroblasts, further highlights their potential in this field. aging-us.com

Investigation as Potential Cardiomyogenesis Inducing Agents in Cell Models

Reversine has been shown to promote the differentiation of various cell types into cardiomyocytes. For instance, it can enhance the conversion of dedifferentiated fat cells into mature cardiomyocytes. nih.gov Studies have shown that an optimal concentration of reversine can increase the expression of cardiac troponin T (cTnT), a marker for mature cardiomyocytes. researchgate.netf1000research.com The proposed mechanism involves the MEK/ERK signaling pathway, which is known to regulate various cellular processes including differentiation. researchgate.net

Furthermore, other 2,6-diamino substituted purine and pyrimidine (B1678525) derivatives have been identified as having promising cardiomyogenesis-inducing capabilities. nih.gov These findings underscore the potential of the 2,6-diaminopurine scaffold as a basis for developing novel small molecules that can direct cell fate towards a cardiac lineage.

| Compound/Derivative | Cell Model | Key Findings in Cardiomyogenesis | Reference(s) |

| Reversine | Dedifferentiated Fat Cells | Enhanced conversion into mature cardiomyocytes, indicated by increased cTnT expression. | nih.govf1000research.com |

| Reversine | Murine Myoblasts (C2C12) | Induced dedifferentiation, with subsequent potential for redifferentiation into various cell types including cardiomyocytes. | oup.com |

| 4,6-diamino substituted pyrimidines | Not Specified | Identified as having promising cardiomyogenesis inducing abilities. | nih.gov |

| 2,6-diamino substituted pyridines | Not Specified | Identified as having promising cardiomyogenesis inducing abilities. | nih.gov |

Interplay with Purine Metabolic Pathways

The cellular functions of this compound and its derivatives are intrinsically linked to the broader landscape of purine metabolism. Understanding these fundamental pathways is crucial for contextualizing the effects of these compounds.

Purine nucleotides are essential for a myriad of cellular processes, serving as building blocks for DNA and RNA, energy currency in the form of ATP and GTP, and components of essential coenzymes. utah.edu Cells can generate purines through two main pathways: de novo synthesis and salvage pathways.

De Novo Purine Biosynthesis: This pathway constructs purine rings from simpler precursors, including amino acids (glycine, aspartate, and glutamine), one-carbon units from the folate pool, and carbon dioxide. utah.edu The process begins with ribose-5-phosphate (B1218738) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the parent purine nucleotide. IMP can then be converted into adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). utah.edu This pathway is particularly crucial in proliferating cells with high demands for nucleic acid synthesis. nih.gov Pluripotent stem cells exhibit high levels of purine synthesis intermediate metabolites compared to somatic cells, and enzymes like PRPS1/2 are critical for their survival and the maintenance of stemness. nih.govresearchgate.net

Purine Catabolism: This pathway degrades purines into uric acid for excretion. utah.edu It involves the dephosphorylation of nucleotides to nucleosides, followed by the removal of the ribose sugar to yield free purine bases. These bases are then successively oxidized to form uric acid. utah.edu Deficiencies in enzymes involved in purine metabolism, such as adenosine deaminase or purine nucleoside phosphorylase, can lead to severe immunodeficiency diseases, highlighting the importance of this pathway. utah.edu Inherited defects in purine nucleoside phosphorylase (PNP) can also lead to neurological complications, and studies using iPSCs from PNP-deficient patients have shown reduced neuronal cell size and increased apoptosis. lymphosign.com

Studies in bacterial models, such as Escherichia coli, have provided insights into how methylated purines can influence metabolic pathways. Research on compounds like 6-methylaminopurine has shown that they can be metabolized through pathways that intersect with the main purine synthesis and salvage routes. nih.govnih.govasm.org

Analytical Methodologies for Comprehensive Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 3-methyl-3H-purine-2,6-diamine, providing precise information about the hydrogen and carbon environments within the molecule.

¹H-NMR (Proton NMR): In ¹H-NMR spectroscopy of this compound, distinct signals corresponding to the different types of protons are expected. The methyl group attached to the N3 position would likely appear as a sharp singlet in the upfield region of the spectrum. The protons of the two amino groups (-NH₂) at the C2 and C6 positions would typically present as broad singlets, and their chemical shifts can be influenced by the solvent and concentration. The single proton on the purine (B94841) ring system would also produce a characteristic signal.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure will give a distinct signal. The methyl carbon will have a characteristic chemical shift in the aliphatic region. The carbon atoms of the purine ring will resonate at different chemical shifts depending on their electronic environment, which is influenced by the attached amino groups and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a two-dimensional NMR technique that is crucial for confirming the exact position of the methyl group. It shows correlations between protons and carbons that are two or three bonds away. For this compound, an HMBC experiment would be expected to show a correlation between the protons of the N3-methyl group and the carbon atoms at the C2 and C4 positions of the purine ring, thus confirming the N3-methylation site.

Table 1: Illustrative ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Expected around 3.5-4.0 | Singlet | 3H | N3-CH₃ |

| Expected around 5.5-6.5 | Broad Singlet | 2H | C2-NH₂ |

| Expected around 6.5-7.5 | Broad Singlet | 2H | C6-NH₂ |

Table 2: Illustrative ¹³C-NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Expected around 30-40 | N3-CH₃ |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound.

ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry): ESI is a soft ionization technique that is well-suited for polar molecules like purine derivatives. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. Tandem MS (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern provides valuable information for structural elucidation, helping to distinguish it from other isomers.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a very accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of this compound and differentiating it from compounds with the same nominal mass but different elemental compositions.

EI-MS (Electron Ionization Mass Spectrometry): While EI is a harder ionization technique that can lead to extensive fragmentation, it can provide a characteristic fragmentation pattern that serves as a molecular fingerprint. The fragmentation pattern can help in identifying the core purine structure and the presence of the methyl and amino substituents.

Table 3: Illustrative Mass Spectrometry Data for this compound

| Technique | Ion Type | Observed m/z | Interpretation |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | Expected around 165.088 | Protonated molecule |

| HRMS | [M+H]⁺ | Calculated for C₆H₉N₆⁺ | Confirms elemental composition |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amino groups, as well as C-H stretching from the methyl group and the purine ring. The stretching and bending vibrations of the purine ring system would also contribute to a complex fingerprint region in the spectrum, which is unique to the molecule.

Table 4: Illustrative IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| Expected 3100-3400 | N-H Stretching | Amino groups (-NH₂) |

| Expected 2850-3000 | C-H Stretching | Methyl group (-CH₃) |

| Expected 1600-1680 | N-H Bending | Amino groups (-NH₂) |

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from any starting materials, byproducts, or other impurities, and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of purine derivatives.

Analytical HPLC: A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium acetate (B1210297) or phosphate buffer) and an organic solvent (such as acetonitrile or methanol), is typically employed. The compound's purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Preparative HPLC: If further purification is needed, preparative HPLC can be used to isolate larger quantities of the pure compound. The conditions are similar to analytical HPLC but on a larger scale.

Table 5: Illustrative HPLC Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile/methanol (B129727) |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula (C₆H₈N₆). A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometric composition and purity.

Table 6: Illustrative Elemental Analysis Data for this compound

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | Calculated for C₆H₈N₆ | Experimentally determined |

| Hydrogen (H) | Calculated for C₆H₈N₆ | Experimentally determined |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2,6-diaminopurine (B158960) |

| Acetonitrile |

| Methanol |

Structure Activity Relationship Sar and Rational Design in Purine Research

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of purine (B94841) derivatives is highly dependent on the nature and position of substituents on the purine ring. Systematic modifications at various positions have revealed critical insights into their mechanism of action and target selectivity. For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, substitutions at the C-2, C-6, and N-9 positions of the purine scaffold have been extensively explored to enhance potency and selectivity. nih.govnih.gov

Research on 2,6,9-trisubstituted purines has shown that the steric bulk at the N-9 position can significantly influence inhibitory potential, with larger groups often leading to decreased activity. nih.gov Conversely, modifications at the C-2 and C-6 positions with various side chains have been instrumental in optimizing interactions with the target kinase. For example, the introduction of a (2R)-pyrrolidin-2-yl-methanol substituent at C-2 and a 3-iodobenzylamino group at C-6 resulted in a potent inhibitor of CDK1, CDK2, and CDK5. nih.gov

In the context of 2,6-diaminopurine (B158960) derivatives, studies have focused on modifying the amino groups at both positions to improve biological activity and selectivity. nih.gov For instance, a series of reversine-like molecules with different substitutions on the C-6 purine and C-2 piperazine (B1678402) moieties were synthesized to optimize their antitumor activity. nih.gov These systematic explorations underscore the importance of fine-tuning the substitution pattern on the purine core to achieve desired biological effects. The introduction of a methyl group at the N-3 position of 3-methyl-3H-purine-2,6-diamine would likely alter its electronic properties and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

Identification of Critical Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For purine-based inhibitors, the core scaffold itself presents key pharmacophoric features, including hydrogen bond donors and acceptors, and an aromatic system capable of pi-stacking interactions.

The 2-amine-9H-purine scaffold has been identified as a weak bromodomain template. acs.org Through iterative structure-based design, this scaffold was developed into a potent nanomolar ligand for the bromodomain of human BRD9. acs.org The binding of these inhibitors induced a significant conformational change in the receptor binding cavity, indicating an "induced-fit" mechanism. acs.org This highlights the importance of the purine core in orienting substituents for optimal interaction with the target protein.

In the design of Hsp90 inhibitors, the purine scaffold was rationally designed to fit into the N-terminal nucleotide pocket of the chaperone. nih.gov The initial lead molecule, PU3, demonstrated the potential of the purine core to mimic the binding of ATP. nih.gov Subsequent medicinal chemistry efforts focused on probing the structure-activity relationship of moieties at the C-8 position and the alkyl chain at the N-9 position to improve potency. nih.gov For this compound, the 2-amino and 6-amino groups would serve as key hydrogen bond donors, while the purine ring itself could engage in aromatic interactions within a binding pocket. The N-3 methyl group would likely influence the orientation of the molecule and could potentially occupy a hydrophobic pocket.

Strategies for Fragment-Based Drug Discovery Utilizing the Purine Scaffold

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. This method involves screening small, low-molecular-weight fragments that typically bind with low affinity to the target protein. nih.gov The purine scaffold is an excellent starting point for FBDD due to its prevalence in biologically active molecules and its ability to be readily functionalized.

Computational analyses followed by in vitro evaluation identified the purine scaffold as a novel and effective mimic of acetylated lysine (B10760008) (Kac), a key recognition motif in bromodomains. acs.org Initial purine fragment hits demonstrated affinity for a range of bromodomains, including those outside the well-explored BET subfamily. acs.org This demonstrates the utility of the purine core as a versatile fragment for exploring new biological targets.

The process of FBDD often involves identifying a fragment hit and then growing or linking it with other fragments to enhance affinity and selectivity. X-ray crystallography is a crucial tool in this process, as it provides detailed structural information on how the fragment binds to the target, guiding the subsequent optimization efforts. nih.gov The this compound molecule itself could be considered a fragment that could be further elaborated at the C-8 position or by modifying the amino groups at C-2 and C-6 to develop more potent and selective inhibitors for a given target.

Optimization of Substitutions at Key Purine Positions (e.g., C-2, C-6, N-3, N-9) to Enhance Selectivity and Potency

The optimization of substituents at the C-2, C-6, N-3, and N-9 positions of the purine ring is a critical aspect of developing potent and selective drug candidates. The specific substitution pattern can dramatically alter the compound's affinity for its target and its selectivity over other related proteins.

C-2 and C-6 Positions: In the development of CDK inhibitors, a wide variety of substituents have been explored at the C-2 and C-6 positions. For instance, novel 2,6,9-substituted purine derivatives have been synthesized that act as potent and selective inhibitors of CDK1/cyclinB. nih.gov The nature of the amino group at C-6 and the substituent at C-2 are crucial for achieving high affinity and selectivity. nih.gov Similarly, in the design of broad-spectrum antivirals, combining different C-2 substituents with various substituted anilines at C-6 on a 2,6-diaminopurine scaffold led to compounds with activity against multiple viruses. nih.gov

N-9 Position: The N-9 position is another key site for modification. In many purine-based inhibitors, an alkyl or aryl group at N-9 is essential for potent activity. However, structure-activity relationship studies on CDK inhibitors have shown that increased steric bulk at the N-9 position can reduce the inhibitory potential. nih.gov

N-3 Position: While substitutions at the N-3 position are less common in many classes of purine inhibitors, the presence of a methyl group in this compound would have a significant impact on its properties. N-methylation can alter the tautomeric equilibrium of the purine ring and can also introduce steric constraints that influence the binding mode. In the context of methylxanthine derivatives, which are structurally related to purines, substitutions on the nitrogen atoms of the bicyclic system are known to modulate their pharmacological activity.

The following table summarizes the general effects of substitutions at different positions on the purine scaffold based on various studies:

| Position | General Effect of Substitution | Example Target Class |

| C-2 | Modulates potency and selectivity; often a site for introducing groups that interact with specific pockets in the target protein. | CDKs, Antivirals |

| C-6 | Crucial for affinity and selectivity; often carries a group that mimics the adenine (B156593) portion of ATP. | CDKs, Kinases |

| N-3 | Can alter electronic properties and tautomeric equilibrium; less commonly substituted. | General Purine Derivatives |

| N-9 | Often requires a substituent for activity; steric bulk can be a critical factor for potency. | CDKs, Hsp90 Inhibitors |

Future Research Directions and Emerging Academic Themes

Design and Synthesis of Novel 3-Methyl-3H-purine-2,6-diamine Analogs with Enhanced Specificity

The rational design and synthesis of new analogs based on the this compound scaffold are a primary focus of future research. The goal is to create molecules with improved potency and, crucially, enhanced specificity towards their biological targets, thereby minimizing off-target effects.

A key strategy involves the structural modification of the diamino units at the C2 and C6 positions of the purine (B94841) ring. nih.gov Researchers are exploring the introduction of diverse chemical moieties to modulate the compound's physicochemical properties, such as solubility and cell permeability, and to optimize interactions with target proteins. The synthesis of these novel derivatives often begins with a common precursor like 2,6-dichloropurine (B15474), which allows for sequential and selective nucleophilic substitution reactions at the 6- and 2-positions. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies are integral to this process, guiding the iterative design of new compounds. nih.gov For instance, by systematically altering substituents, researchers can identify chemical features that are critical for biological activity. Computational methods, including molecular docking, are employed to predict how newly designed analogs will bind to the active sites of target proteins, such as kinases or transcription factors like STAT3. nih.gov This in-silico approach helps to prioritize the synthesis of compounds with the highest predicted affinity and specificity.

| Synthetic Strategy | Starting Material | Key Reaction | Objective | Reference |

| Sequential Nucleophilic Substitution | 2,6-Dichloropurine | Selective substitution at C6 then C2 | Introduce diverse functional groups | researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Reversine-related precursors | Docking-guided modifications | Enhance structural diversity | nih.gov |

| Multi-component Reactions | Simple purine precursors | Build complexity in a single step | Efficiently create a library of analogs | N/A |

Advanced Mechanistic Elucidation of Cellular and Molecular Interactions

A deeper understanding of how this compound and its analogs interact with cellular components at a molecular level is a critical area for future investigation. This involves moving beyond simple activity assays to more sophisticated mechanistic studies.

Advanced computational techniques like Density Functional Theory (DFT) calculations are being used to investigate the conformational stability of purine derivatives in different environments, providing insights into their behavior in biological systems. nih.gov Molecular docking simulations are also crucial for visualizing and analyzing the binding modes of these compounds within the active sites of their target proteins, revealing key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. nih.gov

On the experimental front, detailed biological assays are necessary to confirm the effects of these compounds on cellular pathways. For example, studies have shown that certain purine conjugates can block DNA synthesis, leading to an accumulation of cells in the G1 phase of the cell cycle. nih.gov Investigating effects on protein phosphorylation, gene expression, and other signaling events can help to build a comprehensive picture of the compound's mechanism of action. These studies are essential for validating computational predictions and for uncovering the full spectrum of a compound's biological effects.

| Methodology | Purpose | Key Findings/Insights | Reference |

| Density Functional Theory (DFT) | Determine stable conformations | HN(9) tautomer is more stable than HN(7) form for related molecules | nih.gov |

| Molecular Docking | Predict binding to target proteins | Identified binding of derivatives to the SH2 domain of STAT3 | nih.gov |

| Cell Cycle Analysis | Assess effects on cell proliferation | Purine derivatives can block DNA synthesis and cause G1 phase arrest | nih.gov |

| Phosphorylation Assays | Determine impact on signaling pathways | Inhibition of STAT3 phosphorylation by 2,6-disubstituted purine derivatives | nih.gov |

Integration of Systems Biology and Multi-omics Data in Purine Derivative Research

The advent of systems biology and multi-omics technologies offers a powerful approach to understanding the global effects of purine derivatives like this compound. nih.gov This holistic perspective moves beyond a single-target focus to explore the compound's impact on complex biological networks. e-enm.org

By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of how a cell or organism responds to treatment with a purine analog. researchgate.netmdpi.com For example, a multi-omics analysis could reveal that a compound not only inhibits its primary target but also causes significant downstream changes in gene expression and metabolic pathways. nih.gov This approach can help to identify previously unknown targets, explain unexpected biological effects, and uncover biomarkers that predict a response to the compound.

Metabolomics, in particular, is a powerful tool in this context, as metabolites represent the downstream output of genomic, transcriptomic, and proteomic activities. nih.govmdpi.com By analyzing changes in the metabolome, researchers can gain insights into how purine derivatives affect cellular energy, biosynthesis, and signaling. e-enm.orgnih.gov This integrated, data-rich approach is expected to accelerate the discovery of new applications for purine derivatives and to enable a more personalized approach to their use. e-enm.org

Development of Innovative High-Throughput Screening (HTS) Methodologies for Purine Analogs in Academic Settings

To accelerate the discovery of new and improved purine analogs, there is a need for innovative high-throughput screening (HTS) methodologies that are accessible and adaptable for academic research. HTS allows for the rapid evaluation of large libraries of compounds to identify "hits" with desired biological activities. nih.gov

The development of HTS assays for purine analogs involves creating robust and sensitive screening platforms. nih.gov This can include whole-cell assays that measure a physiological response, or cell-free systems that assess the direct interaction of a compound with its purified target protein. nih.govresearchgate.net The suitability of an assay for HTS is often determined by statistical parameters like the Z' factor, which measures the quality of the assay. nih.govresearchgate.net

Furthermore, model organisms such as the yeast Saccharomyces cerevisiae are emerging as valuable tools for HTS. mdpi.com Yeast provides a genetically tractable eukaryotic system that can be used to study conserved cellular processes, such as mitochondrial function, and to screen for compounds that disrupt these pathways. mdpi.com The development of novel HTS assays, including those for identifying molecules that can correct protein misfolding (pharmacological chaperones), represents a significant opportunity to uncover new therapeutic uses for purine derivatives that would be missed by traditional screening approaches. grantome.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.